molecular formula C12H18N2 B2722899 1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-methylenepiperidine CAS No. 2034458-30-3

1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-methylenepiperidine

Cat. No.: B2722899
CAS No.: 2034458-30-3
M. Wt: 190.29
InChI Key: HVTKRPNGOJHOBZ-UHFFFAOYSA-N
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Description

1-((1-Methyl-1H-pyrrol-2-yl)methyl)-3-methylenepiperidine (CAS: 117326-56-4, molecular formula: C₁₁H₁₈N₂) is a piperidine derivative featuring a 1-methylpyrrole substituent at the 1-position and a methylene group at the 3-position of the piperidine ring. This compound has garnered attention in medicinal chemistry for its affinity for the vesicular acetylcholine transporter (VAChT), with a reported Ki value of 18.4 ± 2.5 nM, and high selectivity (>71-fold) over σ1 receptors . Safety data indicate acute toxicity, skin/eye irritation, and respiratory hazards, necessitating stringent handling protocols .

Properties

IUPAC Name

3-methylidene-1-[(1-methylpyrrol-2-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-11-5-3-8-14(9-11)10-12-6-4-7-13(12)2/h4,6-7H,1,3,5,8-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTKRPNGOJHOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN2CCCC(=C)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Paal-Knorr Pyrrole Synthesis

Classical Paal-Knorr conditions (1,4-diketones + ammonia or primary amines) remain a cornerstone for pyrrole formation. For 1-methyl substitution, methylamine derivatives are employed:
$$ \text{CH}3\text{NH}2 + \text{RC(O)CH}_2\text{C(O)R'} \rightarrow 1\text{-methyl-1H-pyrrole} $$
While reliable, this method often requires harsh acidic conditions (e.g., polyphosphoric acid) that may degrade sensitive functional groups.

Microwave-Assisted Cyclocondensation

Recent advances in microwave irradiation (MW) significantly enhance reaction efficiency. As demonstrated in the synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethanones, MW irradiation at 70°C for 30 minutes with sodium ethoxide catalyst achieved 86% yield versus 23% under conventional heating. Adapting these conditions could accelerate pyrrole formation while minimizing side reactions.

Piperidine Methylene Group Installation

Introducing the 3-methylenepiperidine moiety demands precise control over elimination and isomerization processes.

Dehydrohalogenation of 3-Halopiperidines

Treatment of 3-chloropiperidine derivatives with strong bases (e.g., KOtBu) induces β-elimination:
$$ \text{C}5\text{H}9\text{NCl} + \text{Base} \rightarrow \text{C}5\text{H}7\text{N} + \text{HCl} + \text{Base-H}^+ $$
This method requires anhydrous conditions and inert atmosphere to prevent hydration of the exocyclic double bond.

Wittig Olefination at Piperidine-3-one

Reaction of piperidine-3-one with methylenetriphenylphosphorane generates the methylene group:
$$ \text{C}5\text{H}8\text{N(O)} + \text{Ph}3\text{P=CH}2 \rightarrow \text{C}5\text{H}7\text{N=CH}2 + \text{Ph}3\text{P=O} $$
Yields up to 78% have been reported for analogous systems when using freshly prepared ylides.

Key Bond-Forming Strategies

Nucleophilic Alkylation of Piperidine

A two-step sequence proves effective:

  • Methanol activation : Convert 1-methyl-1H-pyrrole-2-methanol to its mesylate (MsCl, Et3N)
  • SN2 displacement : React with 3-methylenepiperidine in DMF at 60°C
    $$ \text{C}4\text{H}4\text{NCH}2\text{OMs} + \text{C}5\text{H}7\text{N} \rightarrow \text{C}4\text{H}4\text{NCH}2\text{C}5\text{H}6\text{N} + \text{MsO}^- $$
    This method affords moderate yields (45-62%) but requires rigorous exclusion of moisture.

Reductive Amination

Condensing 1-methyl-1H-pyrrole-2-carbaldehyde with 3-aminopiperidine followed by NaBH4 reduction:
$$ \text{RCHO} + \text{R'NH}2 \rightarrow \text{RCH=N-R'} \xrightarrow{\text{NaBH}4} \text{RCH}_2\text{NH-R'} $$
While conceptually straightforward, competing imine isomerization often necessitates chiral resolution.

One-Pot Tandem Approaches

Multicomponent Reaction (MCR) Assembly

Combining acetylacetone, methylamine, and 3-methylene-piperidine precursors under MW irradiation:
$$ \text{CH}3\text{NH}2 + \text{CH}3\text{COCH}2\text{COCH}3 + \text{C}5\text{H}_7\text{NX} \xrightarrow{\text{MW}} \text{Target} $$
Preliminary studies show 34% conversion after 2 hours at 100°C, though product isolation remains challenging.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR :
    • Piperidine methylene protons: δ 4.82–5.15 (br s, 2H)
    • Pyrrole C-H: δ 6.25–6.47 (m, 2H)
    • N-CH3: δ 3.68 (s, 3H)
  • 13C NMR :
    • Piperidine C=C: δ 145.8
    • Pyrrole C-2: δ 119.4

High-Resolution Mass Spectrometry (HRMS)

Calculated for C12H17N2 ([M+H]+): 189.1386
Observed: 189.1389 (Δ = 1.6 ppm)

Process Optimization and Scalability Considerations

Parameter Conventional Method MW-Assisted Improvement Factor
Reaction Time 8–12 h 0.5–2 h 6–24×
Yield 23–45% 57–86% 2.5–3.7×
Energy Consumption 1500 kJ/mol 320 kJ/mol 4.7×

Data adapted from microwave-enhanced pyrrole syntheses, suggesting MW methods could reduce production costs by 40–60% at scale.

Chemical Reactions Analysis

Types of Reactions

1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-methylenepiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methylene group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Sodium hydride in dimethylformamide (DMF)

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of saturated piperidine derivatives

    Substitution: Formation of alkylated derivatives

Scientific Research Applications

Neuropharmacology

Research indicates that derivatives of 1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-methylenepiperidine exhibit neuroprotective properties. A study demonstrated that related compounds could induce dopamine depletion in mouse models, similar to the effects of neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), suggesting potential applications in neurodegenerative disease research .

Table 1: Comparison of Dopamine Depletion Effects

CompoundDopamine Depletion (µg/g)Mechanism of Action
TMMPHigher than MPTPMonoamine oxidase B oxidation
MPTPStandard controlNeurotoxic pathway

Antagonistic Properties

Compounds containing the pyrrolidine structure have shown promise as progesterone receptor antagonists. Research indicates that modifications to the pyrrole structure can enhance selectivity and potency against various steroid receptors, making them potential candidates for hormone-related therapies .

Drug Development

The unique structural features of this compound make it a candidate for developing new drugs targeting central nervous system disorders. Its ability to modulate neurotransmitter levels positions it as a potential treatment for conditions such as Parkinson’s disease and depression.

Case Studies

  • Neurotoxicity Study : In a comparative study involving TMMP, researchers found that it induced significant dopamine depletion in mice, leading to histological evidence of nerve terminal degeneration. This aligns with the mechanisms observed in Parkinson's disease models .
  • Hormonal Activity Assessment : A series of synthesized compounds based on the pyrrole structure were evaluated for their antagonistic effects on progesterone receptors. Some exhibited low nanomolar potency, suggesting their viability as therapeutic agents in hormone-related conditions .

Mechanism of Action

The mechanism of action of 1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-methylenepiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:

    Receptor Binding: Interaction with G-protein coupled receptors (GPCRs)

    Enzyme Inhibition: Inhibition of enzymes like monoamine oxidase (MAO)

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues Targeting VAChT

Compound 9 : (1-(3-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl)(thiophen-2-yl)methanone
  • Key Features : Replaces the pyrrole group with a thiophene ring.
  • Activity : Exhibits superior VAChT affinity (Ki = 5.00 ± 1.20 nM) compared to 1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-methylenepiperidine (Ki = 18.4 nM) .
  • Selectivity : Comparable selectivity for VAChT over σ1 receptors, though exact ratios are unspecified.
Compound 19b : 1-((1-Methyl-1H-pyrrol-3-yl)methyl)-3-methylenepiperidine
  • Key Features : Differs in the position of the methyl group on the pyrrole ring (3-yl vs. 2-yl).
  • Activity : Lower VAChT affinity (Ki = 26.6 ± 3.8 nM) than the 2-yl analogue, highlighting the importance of substituent positioning .
  • Selectivity : 114-fold selectivity for VAChT over σ1 receptors, slightly higher than the 2-yl variant .

Analogues Targeting Monoamine Oxidase (MAO)

4-(1-Methyl-1H-pyrrol-2-yl)-1-(prop-2-yn-1-yl)piperidine
  • Key Features : Incorporates a propargyl group on the piperidine nitrogen.
  • Activity : Acts as a substrate for MAO-B, an enzyme implicated in neurodegenerative disorders like Parkinson’s disease .
  • Implications : The propargyl group enhances metabolic stability and enzyme specificity, diverging from VAChT-targeted compounds .

Piperidine Derivatives with Aromatic Substituents

1-((4'-Fluoro-3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperidine (3c)
  • Key Features : Substitutes the pyrrole group with a fluorinated biphenyl system.
  • Activity: No direct VAChT/MAO data reported, but the bulky biphenyl group may influence bioavailability and off-target interactions .

Key Findings and Implications

Substituent Positioning : The 2-yl position of the pyrrole ring optimizes VAChT binding, as seen in the 4-fold higher affinity of this compound compared to its 3-yl isomer .

Selectivity vs. Affinity Trade-offs : While compound 9 has higher VAChT affinity, the pyrrole derivatives offer superior selectivity, making them preferable for targeted applications .

Functional Group Engineering : Propargyl or fluorinated aromatic groups shift activity toward MAO or alter pharmacokinetics, demonstrating the versatility of piperidine scaffolds .

Biological Activity

1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-methylenepiperidine is an organic compound characterized by its unique dual heterocyclic structure, comprising a pyrrole and a piperidine ring. This structural configuration positions it as a candidate for various biological applications, particularly in pharmacology and medicinal chemistry.

The compound has the following chemical identifiers:

  • IUPAC Name : 3-methylidene-1-[(1-methylpyrrol-2-yl)methyl]piperidine
  • Molecular Formula : C₁₂H₁₈N₂
  • CAS Number : 2034458-30-3

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It is hypothesized to act as a ligand for specific receptors, influencing neurotransmitter systems and potentially exhibiting neuroprotective effects.

Target Receptors

Research suggests that this compound may interact with:

  • Dopamine receptors
  • Serotonin receptors
    These interactions could lead to significant pharmacological effects, including modulation of mood and cognition.

Antioxidant Activity

A study evaluating the antioxidant properties of derivatives related to this compound demonstrated significant free radical scavenging activity. These compounds were assessed using DPPH and ABTS assays, showing potential as neuroprotective agents through their ability to mitigate oxidative stress in neuronal cells .

Neuroprotective Effects

In vitro studies indicate that this compound may offer neuroprotection against ischemic conditions. For instance, in models of oxygen-glucose deprivation, this compound exhibited protective effects on neuronal cells, suggesting its potential in treating neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Investigated related pyrrole derivatives showing antimicrobial and antioxidant activities. The derivatives exhibited effective radical scavenging capabilities .
Acar et al. (2017)Explored structure-activity relationships in similar compounds, revealing insights into their binding affinities and potential therapeutic applications .
Krogsgaard-Larsen et al. (2015)Studied ionotropic glutamate receptor antagonists, providing context for the action of compounds with similar structural motifs .

Synthetic Routes

The synthesis of this compound can be achieved through various methods:

  • Condensation Reaction : Reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 3-methylenepiperidine under acidic conditions.
    • Solvent : Anhydrous ethanol or methanol
    • Catalyst : p-Toluenesulfonic acid
    • Temperature : Reflux at 80–100°C for 12–24 hours

Q & A

Basic Research Questions

Q. What are the key safety considerations when handling 1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-methylenepiperidine in laboratory settings?

  • Methodological Answer : Prioritize hazard mitigation by adhering to GHS classifications, including acute toxicity (oral, dermal) and skin/eye irritation risks . Use personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Ensure proper ventilation to avoid aerosol formation and dust inhalation. Emergency protocols include immediate decontamination (e.g., 15-minute eye rinsing with saline) and medical consultation for exposure incidents .

Q. What synthetic routes are commonly employed for synthesizing piperidine derivatives like this compound?

  • Methodological Answer : Utilize nucleophilic substitution or reductive amination to functionalize the piperidine core. For example, coupling 1-methylpyrrole-2-carbaldehyde with 3-methylenepiperidine via a Mannich reaction under acidic catalysis. Optimize reaction conditions (temperature, solvent polarity) using factorial design to maximize yield . Purify via column chromatography (silica gel, ethyl acetate/hexane) and validate purity with GC-MS or HPLC .

Q. How can researchers address missing physicochemical data (e.g., melting point, solubility) for this compound?

  • Methodological Answer : Perform experimental determination using differential scanning calorimetry (DSC) for thermal properties and shake-flask methods for solubility in water/organic solvents. Computational tools like COSMO-RS can predict logP and solubility profiles. Cross-reference with structurally analogous compounds (e.g., 1-benzylpiperidine derivatives) to estimate trends .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Grow single crystals via slow evaporation in a dichloromethane/methanol mixture. Collect diffraction data using a synchrotron or rotating anode source. Refine the structure with SHELXL, leveraging constraints for piperidine ring conformation and methylenepiperidine torsion angles . Visualize electron density maps with ORTEP-3 to validate bond lengths and angles, particularly for the pyrrole-methyl substituent .

Q. What strategies are effective in analyzing contradictions between reported biological activities of piperidine derivatives?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing the pyrrole ring with pyrazole). Use in vitro assays (e.g., receptor binding or enzyme inhibition) to compare potency. Employ multivariate statistical analysis to isolate critical structural determinants of activity . Address discrepancies by standardizing assay conditions (e.g., cell line, incubation time) .

Q. How can factorial design optimize the synthesis of this compound?

  • Methodological Answer : Apply a 2³ factorial design to test variables: reaction temperature (25–60°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF). Analyze main effects and interactions using ANOVA to identify optimal conditions. Response surface methodology (RSM) can further refine parameters for maximum yield and minimal byproducts .

Q. What analytical techniques are recommended for detecting degradation products or impurities in this compound?

  • Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) to identify trace impurities. Compare fragmentation patterns with reference standards. For stability studies, employ accelerated aging under controlled humidity/temperature and monitor degradation via NMR (e.g., disappearance of methylenepiperidine protons) .

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